molecular formula C10H9O4- B13343647 Butanedioic acid, monophenyl ester

Butanedioic acid, monophenyl ester

Cat. No.: B13343647
M. Wt: 193.18 g/mol
InChI Key: XISIEQIDFFXZCP-UHFFFAOYSA-M
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Description

Butanedioic acid, monophenyl ester, also known as monophenyl succinate, is a chemical compound of interest in organic synthesis and materials science research. As a monoester of succinic acid, it features a free carboxylic acid group and a phenyl ester group, making it a potential intermediate for the synthesis of more complex molecules, including polymers, plasticizers, and pharmaceuticals. This structure is analogous to other alkyl monoesters of dicarboxylic acids, such as monomethyl succinate, which are studied for their thermal properties and role in polymer synthesis . In a research context, esters of succinic acid, like the monomethyl ester, have been investigated for their biological activity, including their effects on insulin secretion in pancreatic beta-cells, highlighting the potential of the succinate core as a metabolic modulator . The phenyl ester group may influence the compound's lipophilicity and reactivity compared to its alkyl counterparts. Researchers value this reagent for exploring structure-activity relationships and as a building block for novel materials. This product is intended for laboratory research purposes only and is not classified as a drug or approved for any diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H9O4-

Molecular Weight

193.18 g/mol

IUPAC Name

4-oxo-4-phenoxybutanoate

InChI

InChI=1S/C10H10O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)/p-1

InChI Key

XISIEQIDFFXZCP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CCC(=O)[O-]

Origin of Product

United States

Preparation Methods

Solvent-Free Synthesis Using Solid Base Catalysts

Procedure ():

  • Reactants : Substituted phenol (e.g., phenol) and maleic anhydride.
  • Catalyst : Sodium carbonate (Na₂CO₃).
  • Conditions :
    • Solvent-free environment.
    • Reaction temperature: 25–100°C.
    • Reaction time: 5–30 minutes.
  • Workup :
    • Add 10% HCl to precipitate crystals.
    • Filter, wash with water, and dry.
    • Purify via column chromatography.

Key Data :

Parameter Value
Yield 54.79%
Purity 98.6%
Reaction Temperature 119–120°C (optimal)

Advantages ():

  • Eliminates toxic solvents, enhancing environmental safety.
  • Short reaction time (<30 minutes).
  • Cost-effective due to recyclable catalysts.

Comparative Analysis of Methods

Method Solvent-Free () Reflux-Based ()
Yield 54.79% 62–83% (for benzoates)
Time 5–30 minutes 3–24 hours
Catalyst Na₂CO₃ Acid/Base
Environmental Impact Low (solvent-free) Moderate (solvent use)

Industrial-Scale Monoesterification

A patent () describes continuous monoesterification for succinic acid derivatives, which could be adapted for maleic acid:

  • Reactors : Esterification reactors with controlled residence times.
  • Catalysts : KC105 (for maleic anhydride).
  • Conditions :
    • Temperature: 130°C.
    • Pressure: 3 bar.

Relevance :

  • Highlights scalability and catalyst selection for high-throughput production.

Critical Considerations

  • Substrate Specificity : Phenol’s electron-rich structure facilitates faster esterification with maleic anhydride versus aliphatic alcohols.
  • Catalyst Efficiency : Solid bases (Na₂CO₃) outperform homogeneous catalysts in reducing side reactions.
  • Purity Challenges : Column chromatography remains essential for >98% purity due to diesters/byproducts.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, monophenyl ester undergoes various chemical reactions, including:

    Esterification: The formation of esters from carboxylic acids and alcohols.

    Hydrolysis: The breakdown of the ester into butanedioic acid and phenol in the presence of water and an acid or base catalyst.

    Oxidation: The oxidation of the ester can lead to the formation of different oxidation products.

Common Reagents and Conditions

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Butanedioic acid and phenol.

    Oxidation: Various oxidation products depending on the specific conditions and reagents used.

Scientific Research Applications

Butanedioic acid, monophenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of butanedioic acid, monophenyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between butanedioic acid, monophenyl ester, and its alkyl ester analogs:

Compound CAS No. Molecular Formula Substituent Key Functional Groups
This compound 203-108-8 C₁₁H₁₂O₄ Benzyl (aromatic) Carboxylic acid, aromatic ester
Butanedioic acid, diethyl ester 123-25-1 C₈H₁₄O₄ Ethyl (alkyl) Carboxylic acid, alkyl ester
Butanedioic acid, dimethyl ester N/A C₆H₁₀O₄ Methyl (alkyl) Carboxylic acid, alkyl ester
Butanedioic acid, monoethyl ester N/A C₆H₁₀O₄ Ethyl (alkyl) Carboxylic acid, alkyl ester

Key Observations :

  • The aromatic benzyl group in the monophenyl ester introduces steric bulk and π-electron interactions, which influence solubility, volatility, and reactivity compared to alkyl esters.
  • Alkyl esters (e.g., diethyl or monoethyl) are smaller and more volatile, making them prevalent in flavor and fragrance applications .

Physicochemical Properties

Volatility and Retention Indices
  • Butanedioic acid, diethyl ester exhibits a Kovats retention index of 30.5 and an average ester content of 1,677.3 mg/L in fermentation products, contributing to fruity aromas in wines .
  • Butanedioic acid, monoethyl ester is a major volatile component in pineapple wine, highlighting its role in aroma profiles .
  • This compound lacks direct volatility data in the provided evidence, but its aromatic group suggests lower volatility compared to alkyl esters. This property may favor its use in non-volatile applications, such as polymer synthesis or drug delivery systems.

Q & A

Basic: What are the standard laboratory synthesis protocols for Butanedioic acid, monophenyl ester?

Methodological Answer:
The synthesis typically involves esterification of butanedioic acid (succinic acid) with phenol under acid catalysis. A common approach uses sulfuric acid or p-toluenesulfonic acid as a catalyst in refluxing toluene or dichloromethane. The reaction is monitored via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for ester bond formation (C=O stretch at ~1740 cm⁻¹). Post-reaction, the product is purified via liquid-liquid extraction (e.g., sodium bicarbonate wash to remove unreacted acid) and recrystallization from ethanol/water. Yield optimization may require varying molar ratios (e.g., phenol in excess) or microwave-assisted synthesis for reduced reaction times .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • GC-MS : Used for purity assessment and structural confirmation via fragmentation patterns. Derivatization (e.g., trimethylsilylation) enhances volatility for electron impact ionization, as demonstrated in serum metabolite studies .
  • NMR : ¹H and ¹³C NMR identify ester linkage signals (e.g., δ 4.3–5.0 ppm for ester protons, δ 170–175 ppm for carbonyl carbons).
  • HPLC : Reverse-phase C18 columns with UV detection (λ ~254 nm) quantify the compound and detect impurities. Cross-validation between GC-MS and HPLC minimizes quantification discrepancies .

Advanced: How do structural modifications (e.g., substituents on the phenyl group) affect the compound’s stability under varying pH and temperature?

Methodological Answer:
Stability studies involve accelerated degradation tests:

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition points. Electron-withdrawing substituents (e.g., nitro groups) reduce thermal stability compared to alkyl or methoxy groups .
  • pH Stability : Hydrolysis rates are measured via UV-Vis spectroscopy in buffered solutions (pH 1–13). Electron-donating groups (e.g., methyl) on the phenyl ring enhance resistance to alkaline hydrolysis by steric hindrance .

Advanced: How can researchers resolve contradictory data in chromatographic quantification of this compound?

Methodological Answer:
Contradictions often arise from matrix effects (e.g., biological samples) or column selectivity. Strategies include:

  • Internal Standardization : Use deuterated analogs or structurally similar esters (e.g., diethyl esters) to normalize recovery rates .
  • Multi-Method Validation : Compare HPLC-UV, GC-MS, and LC-MS/MS results. For example, GC-MS may detect volatile degradation products missed by HPLC .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental release .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation .

Advanced: What in vitro assays are suitable for studying biological interactions of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Fluorescence polarization or microplate-based assays (e.g., using cytochrome P450 isoforms) quantify inhibition constants (Ki). Structural analogs show competitive binding in hydrophobic active sites .
  • Cellular Uptake Studies : Radiolabeled (¹⁴C) esters track intracellular accumulation via scintillation counting. Lipophilicity (logP) predictions guide membrane permeability adjustments .

Advanced: What environmental degradation pathways are predicted for this compound?

Methodological Answer:

  • Abiotic Degradation : Hydrolysis dominates in aquatic environments, forming succinic acid and phenol. Rate constants are modeled using EPI Suite™, showing pH-dependent half-lives (t₁/₂ = 2–30 days at pH 7–9) .
  • Microbial Degradation : Aerobic biodegradation tests (OECD 301B) assess mineralization to CO₂. Esterase-producing bacteria (e.g., Pseudomonas) accelerate breakdown in soil .

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